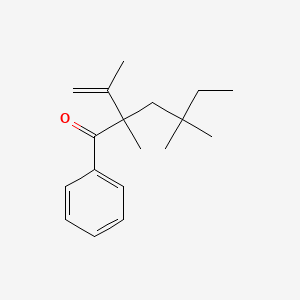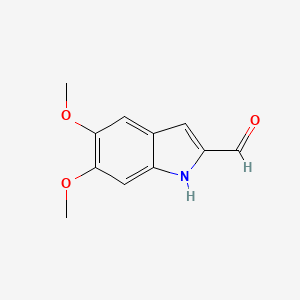
Anthracene, 1,9-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 1,9-diiodo- is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the substitution of iodine atoms at the 1 and 9 positions of the anthracene molecule. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anthracene, 1,9-diiodo- typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions. The reaction can be represented as follows:
C14H10+2I2→C14H8I2+2HI
Industrial Production Methods: Industrial production of anthracene, 1,9-diiodo- may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: Anthracene, 1,9-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the iodine atoms can yield anthracene or other partially reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Anthraquinone and its derivatives.
Reduction: Anthracene and partially reduced intermediates.
科学研究应用
Anthracene, 1,9-diiodo- finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological systems and as a probe in fluorescence microscopy due to its photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
作用机制
The mechanism of action of anthracene, 1,9-diiodo- is largely dependent on its interaction with light and its ability to participate in photochemical reactions. The compound can absorb light and undergo intersystem crossing to form excited states, which can then interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce various chemical transformations, making the compound useful in photodynamic therapy and other applications.
相似化合物的比较
- Anthracene, 9,10-diiodo-
- Anthracene, 1,8-diiodo-
- Anthracene, 2,6-diiodo-
Comparison: Anthracene, 1,9-diiodo- is unique due to the specific positioning of the iodine atoms, which affects its electronic properties and reactivity. Compared to other diiodo-anthracene derivatives, the 1,9-substitution pattern provides distinct photophysical characteristics and makes it more suitable for certain applications, such as in the development of advanced materials for electronic devices.
属性
CAS 编号 |
820208-65-9 |
|---|---|
分子式 |
C14H8I2 |
分子量 |
430.02 g/mol |
IUPAC 名称 |
1,9-diiodoanthracene |
InChI |
InChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI 键 |
PDFYWZUXMIBSJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)

![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)

